D-threo-Pentos-2-ulose

Vue d'ensemble

Description

D-threo-Pentos-2-ulose: is a 2-keto-xylose with a D-threo configuration. It is a degradation product of D-ascorbic acid and is classified as a pentose sugar.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-threo-Pentos-2-ulose can be synthesized by oxidizing the corresponding natural D-aldopentoses, such as D-arabinose and D-xylose, using cupric acetate. The products are then purified by chromatography on a cation-exchange resin in the calcium or barium form .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the oxidation of D-aldopentoses followed by purification processes. The use of cupric acetate as an oxidizing agent is a common method in laboratory settings .

Analyse Des Réactions Chimiques

Types of Reactions: D-threo-Pentos-2-ulose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Cupric acetate is commonly used as an oxidizing agent to convert D-aldopentoses to this compound.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D-aldopentoses yields this compound, while further reactions can lead to various derivatives and substituted compounds .

Applications De Recherche Scientifique

Chemistry: D-threo-Pentos-2-ulose is used in the synthesis of various pterin glycosides, which are important in studying the structural and biological functions of these compounds .

Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential effects on cellular processes .

Industry: In industrial applications, this compound may be used in the production of specialized chemicals and as a precursor in the synthesis of more complex molecules .

Mécanisme D'action

The mechanism of action of D-threo-Pentos-2-ulose involves its participation in various biochemical pathways. It is known to undergo phosphate-catalyzed degradation, which involves C1-C2 bond cleavage and transposition. This process is catalyzed by inorganic phosphate and may involve the reversible formation of phosphate adducts .

Comparaison Avec Des Composés Similaires

D-xylulose 5-phosphate: Another pentose sugar involved in metabolic pathways.

D-erythro-Pentos-2-ulose: A stereoisomer of D-threo-Pentos-2-ulose with different conformational properties.

Uniqueness: this compound is unique due to its specific D-threo configuration and its role as a degradation product of D-ascorbic acid. Its structural properties and reactivity make it distinct from other similar compounds, such as D-xylulose 5-phosphate and D-erythro-Pentos-2-ulose .

Activité Biologique

D-threo-Pentos-2-ulose, a pentose sugar derivative, has garnered attention for its biological activity and potential applications in various fields, including biochemistry and medicine. This article reviews the existing literature on the compound, focusing on its biological properties, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

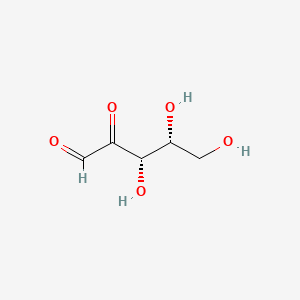

This compound, also known as D-xylosone, is an osone derived from pentoses. Its structure can be represented as follows:

The compound exists in an equilibrium between its open-chain form and cyclic forms, which can influence its reactivity and biological interactions.

Biological Activity

1. Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It can be formed through the degradation of other sugars, such as D-glucose. Studies have shown that it participates in the formation of other biologically relevant compounds through enzymatic reactions involving oxidoreductases .

2. Protein Cross-linking and Aging

Research indicates that this compound may play a role in the formation of advanced glycation end-products (AGEs), particularly pentosidine. Pentosidine is a marker for cumulative protein damage associated with aging and diabetes. Elevated levels of pentosidine have been correlated with increased lens pigmentation in cataracts, suggesting a potential link to ocular health .

3. Antioxidant Properties

Some studies suggest that this compound exhibits antioxidant properties. By scavenging free radicals, it may help mitigate oxidative stress, a contributing factor in various diseases such as cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Pentosidine in Diabetes

A study explored the relationship between pentosidine levels and diabetic complications. It was found that patients with higher pentosidine concentrations exhibited more severe complications, including retinopathy and nephropathy. This suggests that this compound-derived AGEs may serve as biomarkers for disease progression in diabetes .

Case Study 2: Role in Aging

Another investigation focused on the accumulation of pentosidine in tissues over time. The study concluded that increased levels of pentosidine correlate with age-related decline in tissue function, indicating that this compound could be a significant factor in aging processes .

Research Findings

Propriétés

IUPAC Name |

(3S,4R)-3,4,5-trihydroxy-2-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSAQEDKJUSZPS-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319166 | |

| Record name | Xylosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26188-06-7 | |

| Record name | Xylosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26188-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-pentos-2-ulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026188067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.